N-2-adamantylcyclopropanecarboxamide

Description

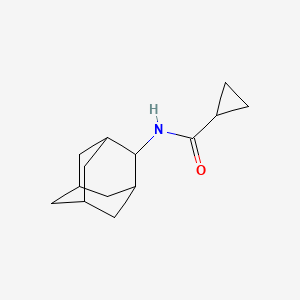

N-2-Adamantylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by an adamantane substituent at the nitrogen atom. Adamantane, a rigid, diamondoid hydrocarbon, confers high lipophilicity and metabolic stability to the compound.

Properties

IUPAC Name |

N-(2-adamantyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(10-1-2-10)15-13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQCVXVIHFKLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Differences

Analog 1 : N-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanecarboxamide

- Substituents: Combines aromatic (quinolinyl, furanyl) groups with a cyclopropane core.

- Key Features: Aromatic substituents may enhance π-π stacking interactions with biological targets. Chlorine and methyl groups on the quinoline ring could improve binding affinity but reduce solubility.

Analog 2 : 2-[(1,3-Dioxoisoindolin-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

- Substituents : Features isoindolinyl and phenyl groups.

- Key Features :

- The phenyl group introduces planarity, while the isoindolinyl moiety adds polarity.

- Diethylamine substituents may confer basicity, influencing solubility and pharmacokinetics.

- Contrast with Target Compound: Adamantane’s non-aromatic, rigid structure in the target compound could reduce metabolic oxidation compared to phenyl/isoindolinyl groups.

Analog 3 : N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide

- Substituents: Dimethylamino and furan groups.

- Key Features: The dimethylamino group introduces basicity, improving aqueous solubility at physiological pH. Furan contributes to moderate polarity.

- Contrast with Target Compound :

- Adamantane’s lack of ionizable groups may reduce solubility but improve blood-brain barrier penetration.

Lipophilicity :

- Adamantyl > Quinolinyl/furanyl > Phenyl/isoindolinyl > Furan/dimethylamino. Higher lipophilicity may enhance tissue distribution but complicate formulation.

Metabolic Stability :

Solubility :

- Polar substituents (e.g., dimethylamino , dioxoisoindolinyl ) improve aqueous solubility, whereas adamantane prioritizes lipid solubility.

Tabulated Comparison of Key Features

*Estimated based on adamantane (C₁₀H₁₅) and cyclopropanecarboxamide (C₄H₇NO) moieties.

Research and Development Context

- Synthetic Utility : Cyclopropanecarboxamides are frequently used as intermediates in drug discovery, with substituents tailored for target engagement .

- Toxicological Gaps: Limited data exist for adamantyl derivatives, though aromatic analogs (e.g., quinolinyl ) may carry higher toxicity risks due to metabolic activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.